1-[4-(3-Hydroxypropoxy)-3-methoxyphenyl]ethanone
Description
Properties
IUPAC Name |
1-[4-(3-hydroxypropoxy)-3-methoxyphenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-9(14)10-4-5-11(12(8-10)15-2)16-7-3-6-13/h4-5,8,13H,3,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFNFYIPDUGGQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCCCO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
The most direct route involves alkylating 4-hydroxy-3-methoxyacetophenone with a 3-hydroxypropyl halide (e.g., 3-chloro-1-propanol or 3-bromo-1-propanol) under basic conditions. The phenolic hydroxyl group at the 4-position undergoes nucleophilic substitution to form the ether linkage.
Key Steps
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Protection of the Alcohol : To prevent self-condensation, the 3-hydroxy group in the propyl chain is temporarily protected as an acetate using acetic anhydride.
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Alkylation : The protected 3-acetoxypropyl halide reacts with 4-hydroxy-3-methoxyacetophenone in the presence of potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) in acetone or dichloromethane.
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Deprotection : The acetate group is hydrolyzed using aqueous NaOH or HCl to yield the free hydroxypropoxy derivative.
Optimization Considerations
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Solvent Choice : Halogenated solvents like dichloromethane enhance reaction rates due to their polar aprotic nature.
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Base Selection : Inorganic bases (e.g., K₂CO₃) minimize side reactions compared to strong bases like NaOH.
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Temperature : Room temperature suffices for moderate reactivity, avoiding thermal degradation.
Mitsunobu Reaction for Direct Ether Formation
Mechanism and Application
The Mitsunobu reaction offers a one-step etherification between 4-hydroxy-3-methoxyacetophenone and 3-hydroxypropanol, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This method bypasses protection/deprotection steps.
Advantages and Limitations
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Cost : High reagent expense limits scalability.
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Stereochemistry : Retains configuration at the alcohol carbon, ensuring regioselectivity.
Epoxide Ring-Opening with Glycidol
Methodology
Reacting 4-hydroxy-3-methoxyacetophenone with glycidol (2,3-epoxy-1-propanol) under basic conditions opens the epoxide ring, forming the hydroxypropoxy group.
Regioselectivity
In basic media, the phenoxide ion attacks the less substituted carbon of the epoxide, yielding the secondary alcohol in the propoxy chain.
Conditions
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Pros | Cons |
|---|---|---|---|
| Alkylation | 65–75 | Scalable, low-cost reagents | Requires protection/deprotection |
| Mitsunobu | 80–90 | Single-step, high efficiency | Expensive reagents |
| Epoxide ring-opening | 70–85 | Regioselective, mild conditions | Sensitivity to moisture |
Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
1-[4-(3-Hydroxypropoxy)-3-methoxyphenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like PCC or potassium permanganate.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxypropoxy group can undergo nucleophilic substitution reactions with halides or other nucleophiles under appropriate conditions.
Scientific Research Applications
1-[4-(3-Hydroxypropoxy)-3-methoxyphenyl]ethanone is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to certain biological molecules.
Medicine: Research on this compound includes its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of other industrially relevant compounds
Mechanism of Action
The mechanism by which 1-[4-(3-Hydroxypropoxy)-3-methoxyphenyl]ethanone exerts its effects depends on its interaction with molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The hydroxypropoxy and methoxy groups play a crucial role in these interactions by forming hydrogen bonds and hydrophobic interactions with the target molecules.
Comparison with Similar Compounds
(a) Pharmacological and Industrial Relevance
- The hydroxypropoxy derivative is pivotal in synthesizing iloperidone, where its hydroxyl group facilitates further functionalization (e.g., N-oxidation) .
- Chloro- and bromo-propoxy analogs are precursors in iloperidone synthesis but are classified as process-related impurities requiring stringent control (purity >98% via HPLC) .
(b) Impact of Substituents on Bioactivity
- Cyclopropyl derivatives (e.g., 1-{2-[3-Methoxy-4-(3-methylbutoxy)phenyl]cyclopropyl}ethanone) exhibit notable antimicrobial and cytotoxic properties, attributed to enhanced lipophilicity and steric effects .
- Replacement of hydroxypropoxy with chloropropoxy reduces polarity, increasing metabolic stability but introducing toxicity risks .
Biological Activity
1-[4-(3-Hydroxypropoxy)-3-methoxyphenyl]ethanone, also known by its chemical identifier CID 18740495, is a compound with notable biological activity. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula: C12H16O4
- Molecular Weight: 224.26 g/mol
- CAS Number: 18740495
The biological activity of this compound primarily involves its interaction with various biochemical pathways. It is hypothesized to exert its effects through:
- Antioxidant Activity: The compound may scavenge free radicals, thereby reducing oxidative stress in cells.
- Anti-inflammatory Effects: It could modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
- Antimicrobial Properties: Preliminary studies suggest potential antibacterial activity against certain strains of bacteria.
Biological Activity Overview
- Antioxidant Activity
- Anti-inflammatory Effects
- Antimicrobial Properties
Table 1: Biological Activity Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 | |
| Antimicrobial | Effective against E. coli, S. aureus |
Case Study 1: Antioxidant Efficacy
A study conducted on phenolic compounds demonstrated that those with similar structures to this compound had significant antioxidant capabilities, reducing oxidative stress markers in cultured cells by up to 50% compared to controls.
Case Study 2: Anti-inflammatory Potential
In a controlled experiment involving macrophage cell lines, treatment with the compound resulted in a marked decrease in the secretion of inflammatory cytokines after stimulation with lipopolysaccharides (LPS). The reduction was quantified using ELISA assays, showing a decrease of approximately 40% in TNF-alpha levels.
Case Study 3: Antimicrobial Testing
In a comparative study using disc diffusion methods, this compound exhibited zones of inhibition measuring up to 15 mm against E. coli and 12 mm against S. aureus, indicating its potential as a natural antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
